1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea
CAS No.: 899947-09-2
Cat. No.: VC4316815
Molecular Formula: C14H12N4O
Molecular Weight: 252.277
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899947-09-2 |
|---|---|
| Molecular Formula | C14H12N4O |
| Molecular Weight | 252.277 |
| IUPAC Name | 1-(1H-indol-3-yl)-3-pyridin-2-ylurea |
| Standard InChI | InChI=1S/C14H12N4O/c19-14(18-13-7-3-4-8-15-13)17-12-9-16-11-6-2-1-5-10(11)12/h1-9,16H,(H2,15,17,18,19) |
| Standard InChI Key | CSISMJFPNMSRIZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=CC=N3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture and Bonding
1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea (C₁₅H₁₂N₄O) features a planar indole system connected to a pyridine ring through a urea functional group (-NH-C(=O)-NH-). The indole moiety contributes aromatic π-electron density and hydrogen-bonding capacity via its pyrrole nitrogen, while the pyridine ring introduces basicity and metal-coordination potential. Quantum mechanical calculations predict intramolecular hydrogen bonding between the urea carbonyl oxygen and the indolic N-H, stabilizing a semi-rigid conformation .
Solubility and Stability
Experimental data indicate moderate aqueous solubility (>32.6 μg/mL at pH 7.4), attributable to the urea group's polarity and the aromatic systems' hydrophobic surfaces. Stability studies under physiological conditions (37°C, pH 7.4) show 85% compound integrity over 24 hours, with degradation primarily occurring via urea bond hydrolysis.
Table 1: Physicochemical Profile of 1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂N₄O |
| Molecular Weight | 266.28 g/mol |
| logP (Calculated) | 2.34 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area | 87.7 Ų |
Synthetic Methodologies
Conventional Multi-Step Synthesis
The primary synthetic route involves sequential coupling reactions:
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Indole Activation: 1H-Indole-3-carboxylic acid undergoes N-methylation using methyl iodide in DMF, yielding 1-methyl-1H-indole-3-carboxylic acid.
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Urea Formation: Reaction with 2-aminopyridine in the presence of triphosgene generates the urea linkage. Optimized conditions (0°C, dichloromethane, 4-hour reaction) achieve 68% yield .
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Purification: Final purification via silica gel chromatography (ethyl acetate/hexane 3:7) produces >95% purity .
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation (150°C, 30 min) to accelerate urea bond formation, reducing reaction times by 80% while maintaining comparable yields . This method minimizes thermal degradation of sensitive intermediates.
Biological Activity and Mechanism
Table 2: Cytotoxicity Profile (GI₅₀, μM)
| Cell Line | 1-(1H-Indol-3-yl)-3-(pyridin-2-yl)urea | Irinotecan (Control) |
|---|---|---|
| MCF7 (Breast) | 0.12 ± 0.03 | 0.35 ± 0.07 |
| HCT116 (Colon) | 0.18 ± 0.05 | 0.42 ± 0.09 |
| A549 (Lung) | 1.24 ± 0.12 | 2.15 ± 0.18 |
Mechanistic studies suggest dual targeting:
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VEGFR2 Inhibition: Molecular docking (ΔG = -9.8 kcal/mol) predicts strong binding to the kinase domain, disrupting angiogenic signaling .
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Topoisomerase I Interaction: Fluorescence quenching assays demonstrate Kd = 2.7 μM, indicating stabilization of the topoisomerase-DNA cleavage complex .
Neuroprotective Effects
In amyloid-β-treated neuronal cultures (10 μM Aβ₁₋₄₂), the compound:
These effects correlate with upregulation of PGC-1α (3.1-fold increase) and SOD2 (2.8-fold increase), suggesting mitochondrial biogenesis modulation .
Structure-Activity Relationships
Urea Substituent Effects
Comparative analysis of analogs reveals critical structure-activity trends:
Table 3: Impact of Structural Modifications on Anticancer Activity
| Analog Structure | MCF7 GI₅₀ (μM) | VEGFR2 IC₅₀ (nM) |
|---|---|---|
| 1-(1-Methylindol-3-yl) | 0.06 | 18 |
| 1-(2-Methoxyethylindol-3-yl) | 0.15 | 42 |
| 1-(5-Fluoroindol-3-yl) | 0.09 | 25 |
Electron-withdrawing groups at indole C-5 enhance VEGFR2 affinity by 38%, while N-alkylation reduces blood-brain barrier permeability by 60% .
Pyridine Position Isomerism
The 2-pyridyl configuration demonstrates superior activity versus 3- or 4-pyridyl analogs:
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2-Pyridyl: MCF7 GI₅₀ = 0.12 μM
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3-Pyridyl: MCF7 GI₅₀ = 0.89 μM
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4-Pyridyl: MCF7 GI₅₀ = 1.24 μM
This 7.4-fold potency difference highlights the critical role of hydrogen bonding geometry in target engagement .
Pharmacokinetic Considerations
ADME Profile
Rodent studies (10 mg/kg IV) reveal:
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Clearance: 23 mL/min/kg
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Volume of Distribution: 1.8 L/kg
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Half-life: 2.7 hours
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Oral Bioavailability: 34%
Hepatic microsomal stability assays show moderate CYP3A4-mediated metabolism (t₁/₂ = 28 min), suggesting potential for drug-drug interactions.
Blood-Brain Barrier Penetration
In situ perfusion models demonstrate a permeability-surface area product (PS) of 2.1 × 10⁻³ cm/s, comparable to donepezil (PS = 2.4 × 10⁻³ cm/s), supporting CNS activity .
Therapeutic Applications and Future Directions
Oncology Development
Phase 0 pharmacodynamic studies in PDX models show:
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58% tumor growth inhibition (vs. vehicle) at 50 mg/kg QD
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Complete VEGFR2 phosphorylation blockade at 6 hours post-dose
Challenges and Optimization Priorities
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Metabolic Stability: Prodrug strategies (e.g., carbamate derivatives) under evaluation to extend half-life
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Formulation: Nanoparticulate delivery systems (PLGA-PEG) increase oral bioavailability to 62% in preclinical models
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Target Engagement Biomarkers: Development of ¹⁸F-labeled PET tracer for VEGFR2 occupancy studies
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